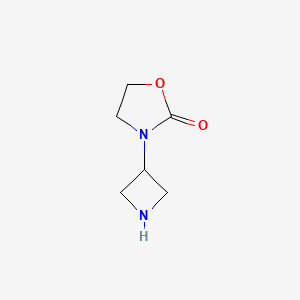

3-(Azetidin-3-yl)oxazolidin-2-one

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H10N2O2 |

|---|---|

Peso molecular |

142.16 g/mol |

Nombre IUPAC |

3-(azetidin-3-yl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C6H10N2O2/c9-6-8(1-2-10-6)5-3-7-4-5/h5,7H,1-4H2 |

Clave InChI |

HFGJAWYCAHMLLZ-UHFFFAOYSA-N |

SMILES canónico |

C1COC(=O)N1C2CNC2 |

Origen del producto |

United States |

Contextualization of Azetidine and Oxazolidinone Heterocycles in Synthetic Strategies

The strategic importance of 3-(Azetidin-3-yl)oxazolidin-2-one is best understood by first examining its parent heterocyclic components: azetidine (B1206935) and oxazolidin-2-one. Both are privileged structures in their own right, each contributing unique properties to the molecules in which they are found.

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a valuable scaffold in medicinal chemistry despite historical challenges in its synthesis. nih.gov Its significance stems from a combination of satisfactory stability and molecular rigidity. nih.gov The inherent ring strain of the four-membered ring, while making its synthesis non-trivial, also imparts unique reactivity that can be harnessed in synthetic transformations. rsc.orgrsc.org In drug design, the incorporation of an azetidine moiety can introduce a three-dimensional character to an otherwise flat molecule, which can lead to improved pharmacokinetic properties such as solubility and metabolic stability. researchgate.net Furthermore, the azetidine ring serves as a versatile building block, allowing for the introduction of substituents with a well-defined spatial orientation, which is crucial for optimizing interactions with biological targets. enamine.net The development of new synthetic methods has made these valuable precursors more accessible for creating novel chemical entities. sciencedaily.com

On the other hand, the oxazolidinone ring, specifically the 2-oxazolidinone (B127357) isomer, is a five-membered heterocycle that is a cornerstone in both medicinal chemistry and asymmetric synthesis. nih.gov Perhaps its most prominent role in synthesis is as a chiral auxiliary. "Evans auxiliaries," which are chiral oxazolidinones, allow for highly stereocontrolled reactions, such as aldol (B89426) additions and Diels-Alder reactions, enabling the synthesis of complex chiral molecules. wikipedia.org From a medicinal chemistry perspective, the oxazolidinone ring is a well-established pharmacophore, most famously represented by the antibiotic Linezolid (B1675486), the first of this class to receive FDA approval. nih.govacs.org Oxazolidinones are recognized for their ability to act as bioisosteres for groups like carbamates and amides, offering enhanced metabolic and chemical stability while maintaining key hydrogen bonding interactions. nih.govrsc.org Their derivatives have been explored for a wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory activities. nih.govresearchgate.net

| Heterocycle | Key Features in Synthetic Strategy |

| Azetidine | Provides molecular rigidity and three-dimensional structure. nih.govenamine.net Acts as a stable, yet reactive, building block. rsc.orgrsc.org Can improve pharmacokinetic properties of drug candidates. researchgate.net |

| Oxazolidinone | Serves as a powerful chiral auxiliary (Evans auxiliary) for stereoselective synthesis. wikipedia.org Acts as a proven pharmacophore in medicinal chemistry (e.g., antibiotics). nih.govacs.org Functions as a metabolically stable bioisostere for amides and carbamates. nih.govrsc.org |

Rationale for Research Focus on the 3 Azetidin 3 Yl Oxazolidin 2 One Scaffold

Established Synthetic Pathways to the Oxazolidinone Ring System

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. nih.gov These can be broadly categorized into cycloaddition reactions, cyclization of precursor molecules, and approaches involving urea (B33335) derivatives.

Cycloaddition Reactions (e.g., CO2 with Aziridines/Epoxides)

The cycloaddition of carbon dioxide (CO2) with three-membered rings like aziridines and epoxides represents an atom-economical and environmentally friendly approach to oxazolidinone synthesis. nih.govresearchgate.net This method is often catalyzed by various systems, including ionic liquids and metal-based catalysts. nih.govunimi.it

The reaction of CO2 with aziridines typically proceeds via nucleophilic attack of the aziridine (B145994) nitrogen onto CO2, followed by intramolecular ring-opening of the aziridine by the resulting carbamate (B1207046). researchgate.net The regioselectivity of this reaction can be influenced by the substituents on the aziridine ring and the choice of catalyst. For instance, the use of certain catalysts can favor the formation of specific oxazolidinone isomers. nih.gov A general mechanism for this transformation involves the activation of the aziridine by an electrophilic species and the subsequent nucleophilic attack that leads to the incorporation of CO2. researchgate.net

Similarly, the reaction of CO2 with epoxides in the presence of an amine source can also yield oxazolidinones. This three-component reaction is a powerful method for accessing 3-substituted-2-oxazolidinones. nih.gov The mechanism involves the initial ring-opening of the epoxide by the amine, followed by the reaction of the resulting amino alcohol with CO2 to form a carbamate intermediate, which then undergoes cyclization.

| Reactants | Catalyst/Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| 1-Alkyl-2-arylaziridines + CO2 | PEG6000(NBu3Br)2, 8 MPa, 100 °C, solvent-free | 5-Aryl-2-oxazolidinones | Moderate to excellent yields with some regioselectivity. | nih.gov |

| Epoxides + Amines + CO2 | Various catalysts, solvent-free | 3-Substituted-2-oxazolidinones | Promising three-component methodology. | nih.gov |

| N-Alkyl aziridines + CO2 | Protonated (+)-cinchonine, room temperature, atmospheric pressure | Oxazolidin-2-ones | Metal-free, biocompatible catalyst under mild conditions. | researchgate.net |

Cyclization of Precursor Amino Alcohols or Unsaturated Compounds

The cyclization of pre-formed acyclic precursors is a cornerstone of oxazolidinone synthesis. The most common precursors are β-amino alcohols, which can be readily converted to oxazolidinones through reaction with a carbonylating agent. wikipedia.org

A variety of methods exist for the cyclization of amino alcohols. mdpi.com One-pot procedures have been developed for the direct cyclodehydration of amino alcohols to form cyclic amines, which can be further elaborated. orgsyn.org The choice of reagents and reaction conditions can significantly impact the efficiency and selectivity of the cyclization.

The cyclization of unsaturated compounds, such as allylic amines, also provides a route to oxazolidinones. organic-chemistry.org For example, an electrochemically mediated carboxylative cyclization of allylic amines with CO2 has been reported to produce 2-oxazolidinones while preserving the double bond. organic-chemistry.org Another approach involves the iodocyclocarbamation of N-allylated N-aryl or N-heteroaryl carbamates to yield 3-aryl- and 3-heteroaryl-5-(iodomethyl)oxazolidin-2-ones. organic-chemistry.org

Approaches Involving Urea Derivatives

Urea and its derivatives serve as valuable C1 sources for the synthesis of oxazolidinones. nih.govresearchgate.net These methods offer an alternative to the use of phosgene (B1210022) or its derivatives, which are highly toxic. The reaction of urea with vicinal diols or amino alcohols can lead to the formation of the oxazolidinone ring system. researchgate.net

For instance, the synthesis of 2-oxazolidinones from urea and epoxides under solvent-free conditions has been achieved using Zn-modified mesoporous Mg–Al nanoplates as catalysts, with good yields reported. rsc.org Another method involves the microwave-assisted synthesis of oxazolidin-2-one derivatives from urea and ethanolamine (B43304). organic-chemistry.org The use of urea derivatives in combination with other functionalities has also been explored to generate novel oxazolidinone analogues with potential biological activity. daneshyari.com

Foundational Synthetic Routes to the Azetidine Ring System

The azetidine ring, a strained four-membered heterocycle, is a key structural motif in various natural products and pharmaceuticals. nih.gov Its synthesis has been a subject of considerable interest, with several strategies developed for its construction. magtech.com.cnrsc.org

Ring Contraction and Ring Expansion Strategies

Ring contraction and ring expansion reactions provide elegant pathways to the azetidine ring system. magtech.com.cnrsc.org A notable example of ring contraction is the one-pot nucleophilic addition–ring contraction of α-bromo N-sulfonylpyrrolidinones to afford α-carbonylated N-sulfonylazetidines. organic-chemistry.orgacs.org This method allows for the incorporation of various nucleophiles into the azetidine structure. acs.org

Conversely, ring expansion of three-membered rings, such as aziridines, offers another route to azetidines. magtech.com.cnnih.gov For instance, the reaction of aziridines with a carbene source can lead to a one-carbon ring expansion to form azetidines via a mdpi.comfrontiersin.org-Stevens rearrangement. chemrxiv.org Biocatalytic approaches using engineered enzymes have shown high enantioselectivity in this transformation. chemrxiv.org Other methods include the use of phenacyl bromide derivatives or visible light-induced ring expansion of N-tosylaziridines. acs.org

| Starting Material | Reagents/Conditions | Product | Strategy | Reference |

|---|---|---|---|---|

| α-Bromo N-sulfonylpyrrolidinones | Potassium carbonate, various nucleophiles | α-Carbonylated N-sulfonylazetidines | Ring Contraction | acs.org |

| Aziridines | Engineered 'carbene transferase' enzymes | Chiral azetidines | Ring Expansion ( mdpi.comfrontiersin.org-Stevens Rearrangement) | chemrxiv.org |

| N-Tosylaziridines | 1-Bromo-1-nitroalkanes, visible light | 2-Nitro azetidines | Ring Expansion | acs.org |

Cycloaddition and Intramolecular Amination Approaches

Cycloaddition reactions are a powerful tool for the construction of the azetidine ring. mdpi.com The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing azetidines, though it can be challenging. nih.govrsc.org Recent advances have utilized visible-light photocatalysis to overcome some of these challenges, allowing for the synthesis of highly functionalized azetidines under mild conditions. nih.govchemrxiv.org The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) with an imine, is another well-established method for forming the related 2-azetidinone (β-lactam) ring, which can be a precursor to azetidines. mdpi.com

Intramolecular amination, involving the formation of a C-N bond within a single molecule, is a widely used strategy for azetidine synthesis. nih.govmagtech.com.cn This can be achieved through various methods, including the intramolecular SN2 reaction of a nitrogen nucleophile with a carbon bearing a leaving group. nih.gov Palladium-catalyzed intramolecular amination of unactivated C-H bonds has also been developed for the synthesis of azetidines. organic-chemistry.org Furthermore, La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides an efficient route to azetidines. nih.govfrontiersin.org

Strain-Release Homologation and Organometallic Coupling Reactions

The inherent ring strain of small, bridged ring systems provides a powerful thermodynamic driving force for the synthesis of functionalized azetidines. A notable example is the strain-release homologation of boronic esters using azabicyclo[1.1.0]butane. This method allows for the modular construction of azetidinyl boronic esters, which are versatile intermediates for further functionalization. The reaction proceeds through the formation of an azabicyclo[1.1.0]butyl lithium species, which, upon trapping with a boronic ester and subsequent N-protonation, undergoes a 1,2-migration. This migration cleaves the central C-N bond, relieving ring strain and forming the azetidine ring with complete stereospecificity. nih.gov This methodology is applicable to a wide range of boronic esters, including primary, secondary, tertiary, aryl, and alkenyl variants. nih.gov

Another innovative approach involves radical strain-release (RSR) photocatalysis. chemrxiv.org This visible-light-driven method utilizes an organic photosensitizer to generate radical intermediates from sulfonylimine precursors. chemrxiv.org These radicals are then intercepted by azabicyclo[1.1.0]butanes (ABBs) in a strain-release process, leading to the formation of densely functionalized azetidines in high yields. chemrxiv.org This strategy has been successfully applied to the synthesis of various azetidine targets, including derivatives of known pharmaceuticals. chemrxiv.org

Furthermore, the synthesis of azetidine-containing spirocycles can be achieved through a strain-release driven spirocyclization of azabicyclo[1.1.0]butyl ketones. nih.gov This method involves the synthesis of novel ABB-ketone precursors which undergo electrophile-induced spirocyclization-desilylation reactions, yielding a library of new spiro-azetidines with diverse substituents and ring sizes. nih.gov

Organometallic coupling reactions also play a crucial role in the functionalization of the azetidine ring. For instance, α-lithiation of N-protected azetidines followed by electrophilic trapping allows for the introduction of various substituents at the C2 position. mdpi.comuni-muenchen.de This method has been shown to proceed with high selectivity for certain protecting groups like N-Boc and N-tPiv. uni-muenchen.de Additionally, one-pot procedures involving strain-release arylation followed by Buchwald-Hartwig coupling or SNAr reactions have been developed for the N-arylation of 3-arylated azetidines. uni-muenchen.de

| Method | Key Features | Starting Materials | Products |

| Strain-Release Homologation | Modular, stereospecific | Azabicyclo[1.1.0]butane, Boronic esters | Azetidinyl boronic esters |

| Radical Strain-Release Photocatalysis | Mild, visible-light driven | Azabicyclo[1.1.0]butanes, Sulfonylimines | Densely functionalized azetidines |

| Strain-Release Spirocyclization | Forms spirocycles | Azabicyclo[1.1.0]butyl ketones | Spiro-azetidines |

| Organometallic Coupling | Functionalization of pre-formed ring | N-protected azetidines, Organolithiums, Electrophiles | C2-functionalized azetidines |

Convergent and Divergent Synthetic Strategies for the 3-(Azetidin-3-yl)oxazolidin-2-one Scaffold

The construction of the 3-(azetidin-3-yl)oxazolidin-2-one scaffold relies on strategies that effectively unite the azetidine and oxazolidinone rings. A common convergent approach involves the reaction of a pre-formed, suitably functionalized azetidine with a reagent that forms the oxazolidinone ring. For example, 3-aminoazetidine derivatives can be reacted with phosgene or its equivalents to construct the oxazolidinone ring. Alternatively, a divergent strategy might begin with a common intermediate that can be elaborated to form either the azetidine or the oxazolidinone ring first, followed by the formation of the second ring.

One notable method for synthesizing related oxazolidinone structures involves the reaction of primary amines with carbonate salts and halomethyloxiranes. researchgate.net This reaction proceeds through an oxazinanone intermediate to yield N-substituted oxazolidinones. researchgate.net While not directly forming the 3-(azetidin-3-yl) moiety, this highlights a general strategy for oxazolidinone ring formation that could be adapted.

Sequential functionalization is a powerful strategy for building molecular complexity on the 3-(azetidin-3-yl)oxazolidin-2-one scaffold. This approach involves the stepwise introduction of functional groups onto a pre-existing core structure. For instance, an N-protected 3-(azetidin-3-yl)oxazolidin-2-one can be selectively deprotected and functionalized at the azetidine nitrogen. Subsequent modifications can then be carried out on the oxazolidinone ring or at other positions of the azetidine ring.

The Staudinger cycloaddition is a classic method for forming the β-lactam ring (azetidin-2-one), which can be a precursor to other azetidine derivatives. mdpi.com This reaction involves the [2+2] cycloaddition of a ketene and an imine. The resulting β-lactam can then be further functionalized. For example, 3-methoxy-N-ethyl-tert-butylcarbamate β-lactams have been prepared with high stereoselectivity and subsequently deprotected to yield N-(2-aminoethyl) derivatives. mdpi.com This demonstrates a sequential approach where the core ring is formed first, followed by modification of a substituent.

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy for the synthesis of complex molecules like 3-(azetidin-3-yl)oxazolidin-2-one. These strategies involve the combination of three or more reactants in a single reaction vessel to form a product that incorporates portions of all the starting materials.

An example of a multicomponent reaction for the synthesis of highly substituted 1,3-oxazolidine derivatives involves the reaction of anilines, ethyl glyoxalates, and epoxides. nih.gov This asymmetric three-component reaction proceeds via a cascade process and has been shown to produce oxazolidines with high diastereoselectivity and enantioselectivity. nih.gov While this specific reaction does not produce the azetidinyl-substituted oxazolidinone, it illustrates the power of MCRs in constructing the oxazolidinone ring system with stereocontrol.

Another relevant approach is the use of photocatalysis in a radical strain-release mechanism to synthesize azetidines. chemrxiv.org This method, which can be performed as a single operation, allows for the creation of densely functionalized azetidines from azabicyclo[1.1.0]butanes and sulfonylimine precursors under mild, visible-light conditions. chemrxiv.org Such a process could potentially be integrated into a one-pot sequence for the synthesis of the target scaffold.

Asymmetric Synthesis and Stereocontrol

The control of stereochemistry is paramount in the synthesis of biologically active molecules. For the 3-(azetidin-3-yl)oxazolidin-2-one scaffold, both enantioselective and diastereoselective methods are employed to ensure the desired spatial arrangement of substituents.

Enantioselective approaches often utilize chiral catalysts or chiral auxiliaries to induce stereoselectivity. For instance, the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a route to chiral azetidin-3-ones with high enantiomeric excess. nih.gov These chiral azetidin-3-ones are valuable precursors for the synthesis of more complex chiral azetidine derivatives. nih.gov Another example is the use of chiral magnesium phosphate (B84403) catalysts for the enantioselective one-pot synthesis of 1,3-oxazolidines from imines and alcohols. nih.gov

Diastereoselective methods are crucial when multiple stereocenters are being formed. The Staudinger [2+2] cycloaddition of acetoxyketene with epoxyimines has been shown to produce cis-3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones in a highly diastereoselective manner. nih.gov Similarly, the stereocontrolled acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols can provide 2-amino ethers with high diastereoselectivity. nih.gov

The lithiation of N-alkyl-azetidines bearing a chiral oxazolinyl group has been studied to understand the stereochemical outcome of α-functionalization. mdpi.com It was found that the lithiated intermediates can undergo fast equilibration, leading to a convergence of stereoisomers. mdpi.com This dynamic behavior must be considered when designing stereoselective syntheses.

| Reaction | Catalyst/Auxiliary | Stereochemical Outcome |

| Gold-catalyzed cyclization of N-propargylsulfonamides | Chiral sulfinamide | Enantioselective (chiral azetidin-3-ones) |

| One-pot synthesis of 1,3-oxazolidines | Chiral magnesium phosphate | Enantioselective |

| Staudinger cycloaddition | Chiral imines | Diastereoselective (cis-β-lactams) |

| Ring-opening of oxazolidinone-fused aziridines | Acid catalyst | Diastereoselective |

| α-Lithiation of N-alkyl-azetidines | Chiral oxazolinyl group | Diastereoconvergent |

Application of Chiral Auxiliaries in Diastereoselective Transformations

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.orgwilliams.edu Evans' oxazolidinones are a prominent class of chiral auxiliaries widely used in various transformations, including aldol (B89426) additions, alkylations, and Michael additions, to achieve high levels of diastereoselectivity. sigmaaldrich.comnih.govscielo.org.mx

In the context of synthesizing complex molecules containing the oxazolidinone moiety, chiral auxiliaries derived from amino acids have proven to be particularly effective. scielo.org.mx For instance, the diastereoselective alkylation of N-acyl oxazolidinones is a well-established method for creating new stereocenters with high predictability. williams.educhempedia.info The chiral auxiliary guides the approach of the electrophile to the enolate, leading to the preferential formation of one diastereomer. The auxiliary can then be cleaved and recycled, making it a commercially viable approach. williams.edusigmaaldrich.com

A notable application involves the asymmetric aldol addition of a chlorotitanium enolate of an N-acyloxazolidinone to an aldehyde, furnishing the syn-aldol adduct with good diastereoselectivity. nih.gov This adduct can then undergo further transformations, such as a Curtius rearrangement, to form the desired cyclic carbamate, a key intermediate for oxazolidinone synthesis. nih.gov

The choice of the chiral auxiliary can significantly influence the stereochemical outcome. For example, in certain reactions, camphorsultam has demonstrated superior stereoselectivity compared to oxazolidinone auxiliaries. wikipedia.org Sulfur-based analogs of Evans' auxiliaries, such as 1,3-oxazolidine-2-thiones and 1,3-thiazolidine-2-thiones, have also gained popularity due to their excellent effectiveness in reactions like acetate (B1210297) aldol additions. scielo.org.mx

Table 1: Examples of Chiral Auxiliaries in Diastereoselective Synthesis

| Chiral Auxiliary | Transformation | Key Features |

|---|---|---|

| Evans' Oxazolidinones | Aldol Additions, Alkylations, Michael Additions | High diastereoselectivity, predictable stereochemical outcome, recyclable. sigmaaldrich.comnih.govscielo.org.mx |

| Camphorsultam | Michael Additions, Claisen Rearrangements | Can provide superior stereoselectivity compared to oxazolidinones in specific reactions. wikipedia.org |

| Sulfur-Based Auxiliaries | Acetate Aldol Reactions | Effective for reactions where traditional oxazolidinones show low selectivity. scielo.org.mx |

| Pseudoephedrine | Alkylations | Used as a chiral auxiliary for the synthesis of enantioenriched compounds. wikipedia.org |

Catalytic Asymmetric Synthesis (e.g., Organocatalysis, Transition Metal Catalysis)

Catalytic asymmetric synthesis offers an elegant and atom-economical approach to chiral molecules, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. Both organocatalysis and transition metal catalysis have been successfully applied to the synthesis of azetidine and oxazolidinone derivatives.

Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids, have been employed in the cyclocondensation of acyl chlorides and oxaziridines to produce chiral oxazolidinones with excellent yields and enantioselectivities. pitt.edu This methodology provides access to a wide range of enantioenriched oxazolidinones. Another example is the use of chiral phosphoric acids to catalyze the kinetic resolution of 1,2-diamines through asymmetric electrophilic amination. bohrium.com

Transition Metal Catalysis: Transition metals like palladium, copper, gold, and iridium play a crucial role in various asymmetric transformations leading to the formation of azetidine and oxazolidinone rings.

Palladium: Palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides is a common method for synthesizing 3-aryl-2-oxazolidinones. organic-chemistry.org Furthermore, intramolecular γ-C(sp³)–H amination catalyzed by palladium(II) has been developed for the synthesis of functionalized azetidines. rsc.org

Copper: Copper-catalyzed N-arylation of oxazolidinones with aryl iodides at room temperature offers excellent chemoselectivity. organic-chemistry.org

Gold: Gold-catalyzed intermolecular oxidation of alkynes provides a flexible route to chiral azetidin-3-ones. nih.gov This method involves the in-situ generation of reactive α-oxo gold carbenes that undergo intramolecular N-H insertion.

Iridium: Visible-light-mediated [2+2] cycloaddition between oximes and olefins catalyzed by an iridium photocatalyst has emerged as a mild and general protocol for the synthesis of azetidines. chemrxiv.orgrsc.org This reaction proceeds via a triplet energy transfer mechanism.

Catalytic asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides also provide a powerful tool for the synthesis of highly functionalized proline derivatives, which can be precursors to more complex heterocyclic systems. nih.gov

Kinetic and Dynamic Kinetic Resolution Techniques

Kinetic resolution is a widely used strategy for separating a racemic mixture into its constituent enantiomers. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent.

A significant advancement has been the kinetic resolution of racemic 2-oxazolidinones through catalytic, enantioselective N-acylation. bohrium.comnih.gov This was the first time such a resolution was achieved with outstanding selectivities, providing a viable route to enantiopure 2-oxazolidinones. nih.gov The development of new catalysts, such as a synthesized BTM catalyst, has led to even higher enantioselectivities in the kinetic resolution of these substrates. bohrium.com

Dynamic kinetic resolution (DKR) is an extension of kinetic resolution where the slower-reacting enantiomer is continuously racemized in situ. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. Enantioconvergent additions, which include DKR and Type I dynamic kinetic asymmetric transformations (DyKATs), are powerful methods for synthesizing complex molecules from racemic precursors. nih.gov In a DKR, the racemization process is independent of the chiral catalyst. nih.gov The stereoselectivity is influenced by the relative rates of reaction and racemization.

Kinetic resolution has also been applied in the synthesis of 1,3-oxazolidine derivatives through a multi-component reaction involving the kinetic resolution of epoxides. nih.gov This approach yields highly substituted 1,3-oxazolidines with good diastereo- and enantioselectivities. nih.gov

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions used to synthesize 3-(azetidin-3-yl)oxazolidin-2-one is crucial for optimizing reaction conditions and improving selectivity.

Elucidation of Reaction Mechanisms (e.g., Nucleophilic Acyl Substitution, Cycloadditions)

Nucleophilic Acyl Substitution: The formation of the oxazolidinone ring often involves a nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.org A common strategy is the reaction of an amino alcohol with phosgene or a phosgene equivalent. nih.gov This reaction proceeds through an addition-elimination mechanism where the nucleophilic amino or hydroxyl group attacks the carbonyl carbon, followed by the expulsion of a leaving group to form the cyclic carbamate. masterorganicchemistry.comlibretexts.org The intramolecular cyclization of N-allylated N-aryl carbamates via iodocyclocarbamation is another example that proceeds through a nucleophilic attack on the activated double bond. organic-chemistry.org

Cycloadditions: [2+2] Cycloaddition reactions are a cornerstone for the synthesis of the azetidine ring. rsc.orgmdpi.com The Staudinger synthesis, the reaction of a ketene with an imine, is a classic example. mdpi.com The mechanism is generally accepted to be a two-step process involving the nucleophilic attack of the imine nitrogen on the ketene to form a zwitterionic intermediate, followed by a conrotatory electrocyclization to yield the β-lactam ring. mdpi.com

Visible-light-mediated [2+2] photocycloadditions offer a modern alternative for azetidine synthesis. chemrxiv.orgspringernature.com These reactions, often catalyzed by an iridium photocatalyst, proceed via a triplet energy transfer mechanism. chemrxiv.orgrsc.org The photocatalyst excites the alkene to a triplet state, which then undergoes cycloaddition with an oxime or a related species. chemrxiv.org

Role of Intermediates and Transition States in Selectivity

The stereoselectivity of many of the synthetic methods described is determined by the relative energies of the transition states leading to the different stereoisomeric products.

In diastereoselective transformations using chiral auxiliaries, the steric and electronic properties of the auxiliary control the facial selectivity of the reaction by creating a more favorable, lower-energy transition state for the formation of one diastereomer. wikipedia.orgwilliams.edu

In catalytic asymmetric synthesis, the chiral catalyst forms a transient complex with the substrate, creating a chiral environment that differentiates the transition states for the formation of the two enantiomers. For example, in the iridium-catalyzed [2+2] photocycloaddition, mechanistic studies suggest that a triplet energy transfer mechanism is operative, and the stereoconvergence observed is characteristic of triplet state styrenes. chemrxiv.orgrsc.org

Computational studies have been employed to elucidate the mechanisms and predict the selectivity of these reactions. For instance, in the reaction of epoxides with chlorosulfonyl isocyanate to form oxazolidinones, theoretical calculations have shown that the reaction proceeds through an asynchronous concerted pathway. nih.gov The calculations revealed that the nucleophilic attack of the nitrogen of the isocyanate on one of the epoxide carbons is energetically favored, leading to the observed regioselectivity. nih.gov The elucidation of such intermediates and transition states is vital for the rational design of new and more efficient synthetic methods.

Catalytic Systems in 3-(Azetidin-3-yl)oxazolidin-2-one Synthesis

A variety of catalytic systems are employed in the synthesis of the 3-(azetidin-3-yl)oxazolidin-2-one scaffold and its constituent rings. These can be broadly categorized into metal-based catalysts and organocatalysts.

Metal-Based Catalysts:

Palladium: Palladium complexes are widely used for cross-coupling reactions to form C-N bonds, such as in the N-arylation of oxazolidinones. organic-chemistry.org They are also key in C-H activation/amination reactions for azetidine synthesis. rsc.org

Copper: Copper catalysts are effective for N-arylation reactions under mild conditions. organic-chemistry.org

Gold: Gold catalysts, particularly cationic gold(I) complexes, are utilized in the cyclization of propargylamides to form azetidin-3-ones. nih.gov

Iridium: Iridium-based photocatalysts are central to modern visible-light-mediated [2+2] cycloadditions for azetidine synthesis. chemrxiv.orgrsc.org

Titanium: Titanium(IV) chloride is used as a Lewis acid to promote asymmetric aldol reactions in conjunction with chiral auxiliaries. nih.gov

Magnesium: Chiral magnesium phosphate catalysts have been developed for the enantioselective one-pot synthesis of 1,3-oxazolidines. organic-chemistry.orgnih.gov

Organocatalysts:

Cinchona Alkaloids: These chiral amines are effective catalysts for the asymmetric synthesis of oxazolidinones from acyl chlorides and oxaziridines. pitt.edu

Chiral Phosphoric Acids: These Brønsted acids have been used to catalyze kinetic resolutions and other asymmetric transformations. bohrium.com

Tertiary Amines: Simple tertiary amines like triethylamine (B128534) and DABCO can catalyze the formation of enamines from N-propynoyl oxazolidinones. researchgate.net

Table 2: Catalytic Systems for Azetidine and Oxazolidinone Synthesis

| Catalyst Type | Metal/Organocatalyst | Application |

|---|---|---|

| Transition Metal | Palladium | N-arylation, C-H Amination organic-chemistry.orgrsc.org |

| Transition Metal | Copper | N-arylation organic-chemistry.org |

| Transition Metal | Gold | Alkyne Cyclization nih.gov |

| Transition Metal | Iridium | [2+2] Photocycloaddition chemrxiv.orgrsc.org |

| Lewis Acid | Titanium(IV) chloride | Asymmetric Aldol Reactions nih.gov |

| Lewis Acid | Chiral Magnesium Phosphate | Enantioselective Oxazolidine Synthesis organic-chemistry.orgnih.gov |

| Organocatalyst | Cinchona Alkaloids | Asymmetric Oxazolidinone Synthesis pitt.edu |

| Organocatalyst | Chiral Phosphoric Acids | Kinetic Resolution bohrium.com |

| Organocatalyst | Triethylamine, DABCO | Enamine Formation researchgate.net |

Transition Metal Catalysis (e.g., Palladium, Copper, Rhodium, Titanium)

Transition metal catalysis is a cornerstone in the synthesis of heterocyclic compounds, including the oxazolidinone and azetidine moieties. Catalysts based on palladium, copper, and gold have been instrumental in developing efficient synthetic routes.

Palladium catalysts are notably effective for the N-arylation of 2-oxazolidinones with aryl bromides, a key step in the formation of 3-aryl-2-oxazolidinone derivatives. organic-chemistry.org The efficacy of these reactions is highly dependent on the choice of phosphine (B1218219) ligands, bases, and solvents. organic-chemistry.org Furthermore, enantioselective palladium-catalyzed azidation of unactivated alkenes has been used to create 3-azido-substituted piperidines, a transformation that highlights the potential for similar C-N bond formations in azetidine synthesis. mdpi.com

Copper-catalyzed reactions also offer a versatile route to these scaffolds. For instance, a CuBr/[C4C1im][OAc] catalytic system has been developed for the efficient, three-component synthesis of 2-oxazolidinones from propargylic alcohols, 2-aminoethanols, and carbon dioxide under mild conditions (1 bar CO2). mdpi.com Additionally, copper catalysis, in conjunction with photoredox systems, has been used for the C-H azidation of various substrates, demonstrating its utility in introducing nitrogen-containing functional groups. mdpi.com

Gold catalysis has emerged as a powerful tool for the synthesis of azetidin-3-ones. A notable method involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This reaction proceeds through an α-oxo gold carbene intermediate which undergoes intramolecular N-H insertion to form the azetidine ring. nih.gov This strategy provides a flexible and stereoselective route to chiral azetidin-3-ones, which are valuable precursors for more complex azetidine derivatives. nih.gov

| Catalyst System | Reaction Type | Substrates | Product | Key Features | Reference |

| Palladium(0) | N-Arylation | 2-Oxazolidinone (B127357), Aryl Bromide | 3-Aryl-2-oxazolidinone | Good yields; outcome dependent on ligand, base, and solvent. | organic-chemistry.org |

| Pd(OAc)₂ / Ligand | Oxidative Aminoazidation | 5-Aminoalkenes, Azide Source | 3-Azido-substituted piperidines | Enantioselective; applicable to unactivated alkenes. | mdpi.com |

| CuBr / Ionic Liquid | Three-component reaction | Propargylic alcohols, 2-Aminoethanols, CO₂ | 2-Oxazolidinones | High efficiency under 1 bar CO₂; recyclable catalyst system. | mdpi.com |

| Gold(I) Complex | Oxidative Cyclization | Chiral N-propargylsulfonamides | Chiral Azetidin-3-ones | Stereoselective; bypasses toxic diazo intermediates. | nih.gov |

Organocatalysis and Biocatalysis

Organocatalysis provides a metal-free alternative for the synthesis of oxazolidinone rings, often with high efficiency and under mild conditions. Biocatalysis, while a growing field, has seen less application in the direct synthesis of this specific scaffold.

A prominent example of organocatalysis is the use of a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) catalyst for the conversion of epoxy amines into 2-oxazolidinone scaffolds using carbon dioxide. rsc.org This method is notable for being halide-free and suitable for continuous flow synthesis, with the catalyst being highly recyclable and stable over extended periods. rsc.org Another approach utilizes simple and effective bifunctional organocatalysts, such as triethylamine hydroiodide, for the synthesis of 2-oxazolidinones under solvent-free conditions. researchgate.net Tetraarylphosphonium salts have also been shown to catalyze the [3+2] coupling of isocyanates and epoxides, acting as bifunctional catalysts that accelerate epoxide ring-opening with high regioselectivity to form oxazolidinones. organic-chemistry.org

| Catalyst | Reaction Type | Substrates | Product | Key Features | Reference |

| Polystyrene-supported TBD | Cyclization | Epoxy amines, CO₂ | 2-Substituted oxazolidinones | Halide-free; recyclable catalyst; suitable for continuous flow. | rsc.org |

| Triethylamine hydroiodide | Cyclization | Not specified | 2-Oxazolidinones | Solvent-free conditions; simple and effective bifunctional catalyst. | researchgate.net |

| Tetraarylphosphonium salts | [3+2] Coupling | Isocyanates, Epoxides | Oxazolidinones | Bifunctional catalysis; high regioselectivity. | organic-chemistry.org |

Sustainable and Green Chemistry Approaches (e.g., CO2 utilization, Microwave-Assisted Synthesis)

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds, with a focus on using sustainable reagents and energy-efficient methods.

CO₂ Utilization

Carbon dioxide, a renewable and non-toxic C1 source, is an attractive building block for synthesizing oxazolidinones. rsc.orgmdpi.com The carboxylative cyclization of propargylic amines with CO₂ is a particularly atom-economical method for producing 2-oxazolidinones. mdpi.comacs.org This reaction can be efficiently catalyzed by various systems, including nano-SiO₂-supported ionic liquids, which demonstrate high compatibility with a range of propargylic amines and afford excellent yields under mild conditions. mdpi.comnih.gov These heterogeneous catalysts are often easily separable and reusable for multiple cycles without significant loss of activity. nih.gov Another green approach involves the reaction of arylamines with elemental sulfur and CO₂ (at 1 atm) under transition-metal-free conditions to generate thiazolidin-2-ones, a related sulfur-containing scaffold. rsc.org

| Catalyst/System | Substrates | Key Outcome | Sustainability Aspect | Reference |

| Nano-SiO₂-supported ionic liquid | Propargylic amines, CO₂ | Excellent yields (90-98%) of 2-oxazolidinones. | Utilizes waste gas (CO₂); reusable catalyst; mild conditions. | mdpi.comnih.gov |

| Polystyrene-supported TBD | Epoxy amines, CO₂ | Efficient synthesis of pharmaceutically relevant oxazolidinones. | Use of CO₂ as a C1 source; recyclable organocatalyst. | rsc.org |

| Indenediide Pd SCS pincer complexes | Propargylamines, CO₂ | Carboxylative cyclization under mild conditions (0.5–1 bar CO₂). | CO₂ capture and utilization to prepare high-value compounds. | acs.org |

| Transition-metal-free | Arylamines, Elemental Sulfur, CO₂ | Synthesis of thiazolidin-2-ones and 1,3-thiazinan-2-ones. | High step economy; utilization of CO₂ and elemental sulfur. | rsc.org |

Microwave-Assisted Synthesis

Microwave irradiation has become a popular technique for accelerating organic reactions, leading to significantly reduced reaction times, often with improved yields and cleaner reaction profiles compared to conventional heating. ajrconline.org This method has been successfully applied to the synthesis of both azetidine and oxazolidinone derivatives. organic-chemistry.orgresearchgate.net For example, simple azetidines can be synthesized in good to excellent yields via the cyclization of 3-(ammonio)propyl sulfates in water under microwave heating, a process that is both rapid and environmentally friendly. researchgate.net Similarly, the synthesis of 2-azetidinone derivatives from Schiff bases and chloroacetyl chloride is expedited under microwave irradiation. derpharmachemica.comrasayanjournal.co.in The synthesis of oxazolidin-2-ones from urea and ethanolamine has also been achieved using microwave irradiation in a chemical paste medium, demonstrating the versatility of this green technique. organic-chemistry.org

| Reaction | Method | Key Advantages | Reference |

| Azetidine Synthesis | Cyclization of 3-(ammonio)propyl sulfates in water | Accelerated reaction times; good to excellent yields; use of aqueous media. | researchgate.net |

| Azetidin-2-one Synthesis | Cyclocondensation of Schiff bases with chloroacetyl chloride | Shorter reaction times; excellent yields; avoids undesirable side products. | derpharmachemica.comrasayanjournal.co.in |

| Oxazolidin-2-one Synthesis | Reaction of urea and ethanolamine | Rapid synthesis via generation of hot spots in a paste medium. | organic-chemistry.org |

Chemical Reactivity and Functionalization of the 3 Azetidin 3 Yl Oxazolidin 2 One Scaffold

Ring Opening and Rearrangement Reactions of Azetidine (B1206935) and Oxazolidinone Rings

The four-membered azetidine ring is characterized by significant ring strain (approx. 25.4 kcal/mol), making it susceptible to ring-opening reactions under various conditions. rsc.org This inherent reactivity is a key feature for its use in synthetic chemistry. In contrast, the oxazolidinone ring is generally more stable. However, both rings can undergo specific transformations.

Azetidine Ring: The azetidine ring can be opened by nucleophiles, often catalyzed by acids. For instance, heating azetidine with concentrated hydrochloric acid can lead to ring cleavage. ambeed.com More sophisticated ring-opening strategies have been developed for functionalized azetidines. Photochemically generated 3-phenylazetidinols, for example, readily undergo ring opening upon the addition of electron-deficient ketones or boronic acids, a process driven by the release of ring strain. beilstein-journals.org Similarly, the isomerization of 3-amido-2-phenyl azetidines into 2-oxazolines can be achieved in the presence of Lewis or Brønsted acids, proceeding through a ring-opening mechanism. mdpi.com In some cases, the azetidine ring can rearrange, as seen in the transformation of a furan-containing N-t-butanesulfonylazetidin-3-one into a conjugated imine, facilitated by the electron-rich furan (B31954) ring. nih.gov

Oxazolidinone Ring: While generally stable, the oxazolidinone ring can participate in rearrangement and cleavage reactions. A notable example is the gold(I)-catalyzed rearrangement of propargylic tert-butylcarbamates, which efficiently produces 5-methylene-1,3-oxazolidin-2-ones. nih.gov In the context of fused systems, oxazolidinone-fused aziridines undergo stereocontrolled ring-opening with alcohols in the presence of acid to yield 2-amino ethers. nih.gov The oxazolidinone ring itself can be cleaved under basic conditions, such as treatment with aqueous base, to yield vicinal amino alcohols. researchgate.net

The table below summarizes representative conditions for ring-opening reactions on related azetidine and oxazolidinone systems.

| Ring System | Substrate Type | Reagent/Conditions | Product Type | Reference |

| Azetidine | 3-Phenylazetidinol | Electron-deficient ketone, 100 °C | Dioxolane | beilstein-journals.org |

| Azetidine | 3-Amido-2-phenyl azetidine | Cu(OTf)₂ | 2-Oxazoline | mdpi.com |

| Azetidine | Furan-containing azetidin-3-one (B1332698) | Gold(I) catalyst | Conjugated imine | nih.gov |

| Oxazolidinone | Oxazolidinone-fused aziridine (B145994) | Alcohols, Acid catalyst | 2-Amino ether | nih.gov |

| Oxazolidinone | Substituted oxazolidinone | Aqueous base | Vicinal amino alcohol | researchgate.net |

Derivatization at Nitrogen and Carbon Centers

The 3-(Azetidin-3-yl)oxazolidin-2-one scaffold possesses a secondary amine on the azetidine ring, which is a prime site for derivatization. Additionally, both the azetidine and oxazolidinone rings offer positions for further functionalization.

The secondary nitrogen of the azetidine ring is nucleophilic and can be readily functionalized through alkylation and acylation reactions. These reactions are fundamental for incorporating the scaffold into larger molecules.

N-Alkylation: N-alkylation of azetidines is a common transformation. For example, N-alkylated 2-substituted azetidin-3-ones can be synthesized in a one-pot tandem reaction involving primary amines and alkyl 5-bromo-4-oxopent-2-enoates. researchgate.net The general principle involves the reaction of the azetidine nitrogen with an alkyl halide or a reagent susceptible to nucleophilic attack.

N-Acylation: N-acylation is another high-yielding functionalization strategy. The reaction typically involves treating the azetidine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This method has been used to prepare N-acyl 3-isopropylidene-2-azetidinones, which have shown potent antibacterial activity. nih.gov The choice of the acylating agent allows for the introduction of a wide variety of functional groups, significantly expanding the chemical space accessible from the parent scaffold.

The following table details common reagents for the N-functionalization of azetidine rings.

| Reaction Type | Reagent Class | Base/Catalyst | Typical Product | Reference |

| N-Alkylation | Alkyl Halides | Base (e.g., K₂CO₃, Et₃N) | N-Alkyl Azetidine | rsc.org |

| N-Acylation | Acyl Chlorides | Base (e.g., Et₃N) | N-Acyl Azetidine | nih.gov |

| N-Acylation | Acid Anhydrides | Base (e.g., Pyridine) | N-Acyl Azetidine | nih.gov |

| Reductive Amination | Aldehydes/Ketones | Reducing Agent (e.g., NaBH₃CN) | N-Alkyl Azetidine | u-tokyo.ac.jp |

Beyond N-functionalization, the carbon skeleton of the azetidine ring can be modified. While the parent 3-(azetidin-3-yl)oxazolidin-2-one lacks easily modifiable functional groups on the azetidine carbons, synthetic strategies often start with precursors like azetidin-3-ones. nih.gov The ketone functionality in azetidin-3-one serves as a versatile handle for various transformations, including reduction to the corresponding alcohol, reductive amination, and Wittig-type olefination reactions. For instance, key intermediates for pharmaceuticals have been prepared from tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, which is derived from an azetidin-3-one precursor. researchgate.net

The oxazolidinone ring, particularly at the C5 position, is a well-explored site for modification, driven largely by the development of oxazolidinone antibiotics like Linezolid (B1675486). nih.govnih.gov Although the parent 3-(azetidin-3-yl)oxazolidin-2-one is unsubstituted at C4 and C5, knowledge from related systems suggests potential synthetic routes to introduce substituents. For example, the synthesis of chiral 4,5-disubstituted oxazolidin-2-ones can be achieved via a tandem asymmetric aldol (B89426) reaction and Curtius rearrangement. nih.gov This implies that by choosing appropriate starting materials, substituted versions of the 3-(azetidin-3-yl)oxazolidin-2-one scaffold could be synthesized, bearing functional groups on the oxazolidinone ring for further manipulation.

Strategic Applications in Organic Synthesis

The unique structural features of 3-(azetidin-3-yl)oxazolidin-2-one make it a valuable building block for constructing more elaborate molecular frameworks, especially complex heterocyclic systems.

The inherent three-dimensionality and conformational rigidity of spirocyclic systems are highly desirable in medicinal chemistry. bldpharm.com The azetidine moiety is an excellent component for creating such structures. nih.govenamine.netresearchgate.net The synthesis of multifunctional spirocyclic azetidines has been achieved from cyclic carboxylic acids through a sequence involving the formation of an azetidinone followed by reduction. enamine.net

The 3-(Azetidin-3-yl)oxazolidin-2-one scaffold is pre-disposed to serve as a precursor to spirocyclic systems. The azetidine nitrogen can be part of one ring, while the C3-carbon acts as the spiro center connecting to a second ring. For example, a related strategy involving gold-catalyzed alkyne oxidation was used to create an oxazaspiro[3.3]heptanone, demonstrating the feasibility of incorporating the azetidine ring into a spirocyclic framework. nih.gov Furthermore, Staudinger cycloaddition reactions are a powerful tool for creating azetidin-2-ones (β-lactams), including spiro-fused variants, which can serve as versatile synthetic intermediates. mdpi.com The combination of the azetidine and oxazolidinone rings in one molecule provides multiple reaction sites for annulation strategies, leading to novel fused and spirocyclic heterocyclic systems.

Chiral Auxiliary Applications in Asymmetric Transformations

The oxazolidinone ring system, a core component of the 3-(Azetidin-3-yl)oxazolidin-2-one scaffold, is renowned in synthetic organic chemistry for its role as a powerful chiral auxiliary. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction before being cleaved to yield an enantiomerically enriched product. williams.edu The Evans oxazolidinone auxiliaries, for example, are a well-established class used to achieve highly diastereoselective transformations. williams.edu

The general strategy involves attaching an acyl group to the nitrogen atom of the chiral oxazolidinone. The steric bulk of the substituent on the chiral center of the oxazolidinone (typically at the C4 position) effectively shields one face of the enolate formed upon deprotonation. This directs the approach of an electrophile to the opposite face, resulting in the formation of a new stereocenter with a high degree of predictability and control. williams.edu

Key Features of Oxazolidinone Auxiliaries in Asymmetric Synthesis

| Feature | Description | Reference |

| High Diastereoselectivity | The rigid conformation and steric directing group lead to excellent stereocontrol in reactions like alkylations, aldol additions, and acylations. | williams.edu |

| Predictable Stereochemistry | The stereochemical outcome of the reaction can be reliably predicted based on the known conformation of the acylated auxiliary. | williams.edu |

| Versatility | Applicable to a wide range of substrates and reaction types for creating complex chiral molecules. | williams.edu |

| Product Analysis | The resulting products are diastereomers, whose ratios can be determined by standard methods like NMR spectroscopy and achiral chromatography. | williams.edu |

| Cleavage | The auxiliary can be removed under various conditions (e.g., hydrolysis, reduction) to yield the desired chiral carboxylic acid, aldehyde, or alcohol without racemization. | williams.edu |

While the 3-(Azetidin-3-yl)oxazolidin-2-one scaffold itself is primarily explored as a building block, the inherent properties of its oxazolidinone ring mean that it or its derivatives could be employed in asymmetric transformations. The synthesis of optically active oxazolidinone moieties often relies on asymmetric strategies to set the stereocenters within the ring, which in turn can be used to build complex molecules. nih.gov

Precursor in Scaffold Diversity and Chemical Space Exploration

The 3-(Azetidin-3-yl)oxazolidin-2-one structure is a valuable starting point for scaffold diversification, a key strategy in medicinal chemistry for exploring chemical space to discover novel bioactive molecules. nih.govbiosolveit.de Chemical space refers to the vast ensemble of all possible molecules. biosolveit.deyoutube.com By using a core scaffold that combines the desirable features of both the azetidine and oxazolidinone rings, chemists can generate libraries of structurally diverse compounds that occupy new and biologically relevant regions of this space. nih.gov

The azetidine ring, in particular, is a desirable "bioisostere" and a functional handle for creating novel molecular architectures. Research has demonstrated the successful diversification of densely functionalized azetidine ring systems to access a wide variety of fused, bridged, and spirocyclic frameworks. nih.govnih.gov This approach allows for the systematic modification of a central core to fine-tune physicochemical properties and explore structure-activity relationships (SAR). biosolveit.de

A key advantage of using a precursor like 3-(Azetidin-3-yl)oxazolidin-2-one is the ability to embed desirable pharmacophoric elements, such as the phenethylamine (B48288) motif, within a novel three-dimensional structure. nih.gov The functional groups on the scaffold, such as the secondary amine of the azetidine and the carbonyl group of the oxazolidinone, provide reactive sites for further derivatization.

Examples of Scaffold Diversity from an Azetidine Core

| Initial Scaffold | Reaction Type | Resulting Scaffold | Reference |

| Functionalized Azetidine | Ring-Closing Metathesis | Azetidine-fused 8-membered ring | nih.gov |

| Aminonitrile-derivatized Azetidine | Intramolecular Cyclization | Spirocyclic Azetidine | nih.gov |

| N-Alkylated Azetidine | Diversification via Functional Group Pairing | Fused and Bridged Ring Systems | nih.govnih.gov |

The synthesis of such diverse collections of azetidine-based scaffolds is instrumental in the development of lead-like libraries, particularly for challenging targets like the central nervous system (CNS). nih.govnih.gov By creating novel, three-dimensional structures, these libraries can access previously unexplored areas of chemical space, increasing the probability of identifying new molecular entities with therapeutic potential. nih.gov The oxazolidinone moiety itself is a key intermediate in the synthesis of new classes of compounds, including peptidomimetics, further highlighting its role in generating molecular diversity. researchgate.netbohrium.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Conformation (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and conformational landscape of molecules like 3-(Azetidin-3-yl)oxazolidin-2-one. nih.govmdpi.comnih.gov These calculations provide detailed information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's shape and flexibility.

The conformational space of 3-(Azetidin-3-yl)oxazolidin-2-one is primarily determined by the rotational barriers around the single bond connecting the azetidine (B1206935) and oxazolidinone rings, as well as the puckering of both heterocyclic rings. DFT calculations, often using functionals such as B3LYP with various basis sets (e.g., 6-31G* or 6-311++G(d,p)), can be employed to identify the lowest energy conformers. nih.govmdpi.comnih.gov For similar heterocyclic systems, conformational analysis has revealed the existence of multiple stable conformers, often described as endo and exo forms. nih.gov The relative energies of these conformers are crucial for understanding how the molecule might interact with a biological target.

Table 1: Representative Theoretical Data for Heterocyclic Scaffolds

| Parameter | Method | Basis Set | Finding | Reference |

| Conformational Analysis | DFT | B3LYP/6-31G | Identification of lowest energy exo and endo conformers. | nih.gov |

| Conformational Preferences | DFT | B3LYP/6-311++G(d,p) | Examination of the effect of side chains on folding patterns. | mdpi.com |

| Full Conformational Space | Ab initio / DFT | RHF/6-31G(d), B3LYP/6-31G(d) | Exploration of all possible conformers and interconversion pathways. | nih.gov |

| Deprotonation Thermochemistry | DFT | B3LYP/6-31+G | Calculation of pKa values and most acidic sites. | researchgate.netresearchgate.net |

Theoretical Investigations of Reaction Mechanisms and Energetics

Theoretical chemistry provides invaluable insights into the mechanisms and energetics of chemical reactions involved in the synthesis of azetidinyl oxazolidinone scaffolds. By modeling the reaction pathways, chemists can understand the feasibility of a synthetic route, predict potential intermediates and transition states, and optimize reaction conditions.

Similarly, the synthesis of the azetidine ring can be investigated. Gold-catalyzed oxidative cyclization of N-propargylsulfonamides to form azetidin-3-ones has been reported, with proposed mechanisms involving reactive α-oxogold carbene intermediates. nih.gov Computational studies could be employed to validate such proposed mechanisms, calculating the energies of the intermediates and transition states involved in the intramolecular N-H insertion.

Computational Design Principles for Azetidinyl Oxazolidinone Scaffolds

Computational methods are integral to the modern drug design process, enabling the rational design of novel scaffolds with desired biological activities. For azetidinyl oxazolidinone derivatives, in silico techniques are used to predict their binding affinity to target proteins and to optimize their pharmacokinetic properties.

Molecular docking is a widely used computational technique to predict the binding mode and affinity of a small molecule to a biological target. researchgate.netfrontiersin.orgmdpi.com For azetidinyl oxazolidinone scaffolds, docking studies can be performed against various targets, such as bacterial ribosomes for antibacterial agents or specific enzymes for other therapeutic areas. researchgate.net These studies help to understand the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. The results can guide the design of new derivatives with improved binding. For instance, in silico docking of azide-functionalized oxazolidinones has shown that they can occupy a similar binding pocket as the antibiotic linezolid (B1675486) in the bacterial ribosome. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are another important tool in computational design. nih.gov By correlating the chemical structures of a series of compounds with their biological activities, QSAR models can predict the activity of new, unsynthesized molecules. For the design of azetidinyl oxazolidinone scaffolds, QSAR models could be developed based on a library of synthesized derivatives and their measured activities. These models can then be used to virtually screen large compound libraries and prioritize candidates for synthesis and testing. nih.gov

Furthermore, computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. orientjchem.org Properties such as lipophilicity (LogP), solubility, and potential for metabolism can be calculated, helping to identify compounds with favorable drug-like properties early in the design process.

Advanced Analytical Methodologies for Structural Elucidation in Synthesis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural analysis of organic molecules in solution. For 3-(azetidin-3-yl)oxazolidin-2-one, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are crucial for unambiguously assigning the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy is utilized to identify the number of unique proton environments, their multiplicity (splitting patterns), and their relative proximity. In the case of 3-(azetidin-3-yl)oxazolidin-2-one, the spectrum would be expected to show distinct signals for the protons on the azetidine (B1206935) and oxazolidinone rings. The chemical shifts of the methylene (B1212753) protons on the oxazolidinone ring (typically in the 3.5-4.5 ppm range) and the azetidine ring (around 3.0-4.0 ppm) would be of particular interest. The coupling between adjacent protons would provide information about the connectivity of the atoms.

¹³C NMR Spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the oxazolidinone ring is a key diagnostic signal, typically appearing in the downfield region of the spectrum (around 155-165 ppm). The chemical shifts of the carbon atoms in the azetidine and oxazolidinone rings would further confirm the formation of the desired heterocyclic systems.

Two-dimensional NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the complete molecular structure.

COSY experiments establish proton-proton coupling networks, confirming the connectivity of protons within the azetidine and oxazolidinone rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds), which is invaluable for connecting the azetidinyl substituent to the nitrogen atom of the oxazolidinone ring.

The purity of the sample can also be assessed by ¹H NMR spectroscopy. The presence of signals corresponding to impurities, such as starting materials, byproducts, or residual solvents, can be readily detected and quantified by integrating the respective signals.

Illustrative ¹H NMR Data for 3-(Azetidin-3-yl)oxazolidin-2-one

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.40 - 4.30 | m | 2H | O-CH₂ (Oxazolidinone) |

| 3.80 - 3.70 | m | 1H | N-CH (Azetidine) |

| 3.65 - 3.55 | m | 2H | N-CH₂ (Oxazolidinone) |

| 3.50 - 3.40 | m | 4H | CH₂ (Azetidine) |

| 2.00 - 1.80 | br s | 1H | NH (Azetidine) |

Note: This is a representative table and does not reflect experimentally measured data.

High-Resolution Mass Spectrometry (HRMS) for Reaction Product Verification

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a synthesized molecule. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the determination of the molecular formula of the product, thereby verifying that the desired reaction has occurred.

For 3-(azetidin-3-yl)oxazolidin-2-one (C₆H₁₀N₂O₂), the expected exact mass can be calculated. The observation of a molecular ion peak in the HRMS spectrum corresponding to this calculated mass provides strong evidence for the successful synthesis of the target compound. Common ionization techniques for this type of analysis include Electrospray Ionization (ESI) and Chemical Ionization (CI).

Expected HRMS Data for 3-(Azetidin-3-yl)oxazolidin-2-one

| Ion | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | 143.0764 | 143.0762 |

| [M+Na]⁺ | 165.0583 | 165.0580 |

Note: This is a representative table and does not reflect experimentally measured data.

X-ray Crystallography for Absolute Configuration Determination and Structural Proof

While NMR and HRMS provide compelling evidence for the structure of a molecule, X-ray crystallography offers the ultimate, unambiguous proof of its three-dimensional structure in the solid state. This technique is particularly valuable for determining the absolute configuration of chiral centers and for resolving any ambiguities in stereochemistry that may not be fully elucidated by spectroscopic methods.

To perform X-ray crystallography, a single crystal of the compound of suitable size and quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a detailed electron density map of the molecule. From this map, the precise positions of all atoms can be determined, providing bond lengths, bond angles, and torsional angles.

For 3-(azetidin-3-yl)oxazolidin-2-one, an X-ray crystal structure would definitively confirm the connectivity of the azetidine and oxazolidinone rings and provide precise details about the conformation of the molecule in the solid state. If the synthesis involves chiral starting materials or produces a racemic mixture, X-ray crystallography of a suitable derivative can be used to establish the absolute stereochemistry.

Chromatographic Techniques for Reaction Monitoring and Product Purification

Chromatographic techniques are indispensable throughout the synthesis of 3-(azetidin-3-yl)oxazolidin-2-one, from monitoring the progress of the reaction to purifying the final product.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized. This allows the chemist to determine the optimal reaction time.

Column Chromatography is the primary method for purifying the crude product. The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and eluent is critical for achieving good separation of the desired compound from unreacted starting materials and byproducts. Fractions are collected and analyzed by TLC to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated chromatographic technique that can be used for both analytical and preparative purposes. As an analytical tool, HPLC is used to determine the purity of the final product with high accuracy. By using a chiral stationary phase, HPLC can also be employed to separate and quantify the enantiomers of a chiral compound.

Typical Chromatographic Conditions for Purification

| Technique | Stationary Phase | Eluent System |

| Column Chromatography | Silica Gel | Dichloromethane/Methanol (e.g., 95:5) |

| HPLC (Purity) | C18 | Acetonitrile/Water with 0.1% TFA |

Note: This is a representative table and does not reflect experimentally measured data.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes for the Scaffold

The current synthetic routes to 3-(azetidin-3-yl)oxazolidin-2-one and its derivatives, while effective, often involve multi-step processes that can be resource-intensive. nih.gov The future of synthesizing this scaffold lies in the development of more efficient, atom-economical, and environmentally benign methodologies.

One promising avenue is the exploration of catalytic methods that can construct the core structure in fewer steps. For instance, the use of gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been shown to be a practical and flexible method for synthesizing chiral azetidin-3-ones, which are key precursors. nih.gov This approach avoids the use of toxic diazo compounds, a significant drawback of some traditional methods. nih.gov Further research into novel catalytic systems, potentially utilizing earth-abundant metals, could lead to even more sustainable and cost-effective syntheses.

| Synthetic Approach | Key Features | Potential Advantages |

| Gold-Catalyzed Oxidative Cyclization | Utilizes chiral N-propargylsulfonamides to form chiral azetidin-3-ones. nih.gov | Avoids toxic reagents, offers flexibility. nih.gov |

| Staudinger Cycloaddition | Involves the reaction of a ketene (B1206846) with an imine to form a β-lactam. mdpi.com | A well-established and versatile method. mdpi.com |

| One-Pot Reactions | Multiple synthetic steps are performed in a single reaction vessel. | Increased efficiency, reduced waste. |

Exploration of New Reactivity Profiles for Further Derivatization

The inherent reactivity of both the azetidine (B1206935) and oxazolidinone rings provides ample opportunities for further functionalization, allowing for the creation of diverse chemical libraries for biological screening. Future research will undoubtedly focus on exploring new reactivity profiles to access novel analogs of 3-(azetidin-3-yl)oxazolidin-2-one.

The nitrogen atom of the azetidine ring is a key site for derivatization. colab.ws N-alkylation, N-acylation, and N-arylation can introduce a wide range of substituents, influencing the compound's physicochemical properties and biological activity. nih.govorganic-chemistry.org For example, N-arylation of 2-oxazolidinones with aryl bromides has been achieved using palladium catalysis. organic-chemistry.org The development of more efficient and selective methods for these transformations, particularly those that are tolerant of various functional groups, will be crucial.

Furthermore, the carbon backbone of both rings presents opportunities for C-H functionalization, a rapidly advancing field in organic synthesis. Directing group-assisted C-H activation could enable the regioselective introduction of new substituents, providing access to previously unattainable molecular architectures. The synthesis of spirocyclic azetidines from densely functionalized azetidine ring systems highlights the potential for creating complex three-dimensional structures. nih.gov

| Derivatization Strategy | Target Site | Potential Outcomes |

| N-Functionalization | Azetidine nitrogen | Modulation of solubility, lipophilicity, and target binding. nih.govorganic-chemistry.org |

| C-H Functionalization | Carbon backbone of azetidine and oxazolidinone rings | Introduction of novel substituents with high regioselectivity. |

| Spirocyclization | Azetidine ring | Creation of complex and diverse 3D molecular frameworks. nih.gov |

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry and automated synthesis offer significant advantages in terms of reaction control, scalability, and safety, particularly when dealing with reactive intermediates or hazardous reagents. The integration of these technologies into the synthesis of 3-(azetidin-3-yl)oxazolidin-2-one and its derivatives is a logical next step.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. A robust protocol for the synthesis of 1,2,3-triazoles, a common bioisostere, has been established under continuous flow conditions using a heterogeneous copper catalyst. nih.gov This approach could be adapted for the derivatization of the 3-(azetidin-3-yl)oxazolidin-2-one scaffold. The synthesis of the antiepileptic agent rufinamide (B1680269) in 96% isolated yield using a flow process demonstrates the power of this technology for producing pharmaceutically relevant molecules. nih.gov

Automated synthesis platforms can be used to rapidly generate libraries of analogs by systematically varying the building blocks and reagents. This high-throughput approach can accelerate the drug discovery process by quickly identifying structure-activity relationships (SAR). The solid-phase synthesis of a 1976-membered library of spirocyclic azetidines showcases the potential of automated methods in exploring chemical space around this scaffold. nih.gov

Application in Advanced Molecular Architecture Design and Construction

The unique conformational constraints and three-dimensional nature of the 3-(azetidin-3-yl)oxazolidin-2-one scaffold make it an attractive building block for the design and construction of advanced molecular architectures. Its rigid framework can be used to pre-organize appended functional groups in a specific spatial orientation, which is crucial for molecular recognition and catalysis.

This scaffold can serve as a cornerstone for the development of novel ligands for catalysis, probes for chemical biology, and complex molecules with tailored properties. For example, the azetidine moiety is found in various biologically active compounds and can be a key component in the design of novel therapeutics. nih.gov The ability to synthesize a diverse collection of azetidine-based scaffolds opens the door to creating CNS-focused lead-like libraries. nih.gov

Furthermore, the oxazolidinone ring is a well-established chiral auxiliary in asymmetric synthesis. mdpi.com The combination of this feature with the unique properties of the azetidine ring could lead to the development of novel chiral catalysts and reagents for stereoselective transformations. The design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors, identified through a core-hopping strategy, illustrates the potential of using such scaffolds in rational drug design. nih.gov

Q & A

Basic: What are the standard synthetic routes for 3-(Azetidin-3-yl)oxazolidin-2-one, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves cyclization of azetidine precursors with oxazolidinone-forming reagents. A common approach is the reaction of azetidin-3-amine derivatives with carbonylating agents (e.g., phosgene equivalents) under controlled conditions. For example:

- Step 1 : React azetidine-3-carboxylic acid derivatives with chloroformates to form intermediate carbamates.

- Step 2 : Cyclize using bases like triethylamine in anhydrous solvents (e.g., THF or DCM) .

- Optimization : Catalysts such as Lewis acids (e.g., BF₃·OEt₂) can enhance reaction rates, while low temperatures (0–5°C) minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (>70%) .

Advanced: How can stereochemical control be achieved during the synthesis of 3-(Azetidin-3-yl)oxazolidin-2-one derivatives?

Answer:

Chiral auxiliaries or enantioselective catalysts are critical for stereochemical control. For instance:

- Chiral auxiliaries : Use (R)- or (S)-oxazolidinone templates to direct stereochemistry during azetidine ring formation. This method leverages the Evans auxiliary approach, where steric hindrance dictates the configuration .

- Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., Pd or Ru complexes) in hydrogenation or cycloaddition steps. For example, asymmetric [3+2] cycloadditions between azetidine nitrones and ketenes yield enantiomerically pure products .

- Validation : X-ray crystallography (using SHELXL ) or chiral HPLC confirms stereochemical fidelity.

Basic: What analytical techniques are essential for characterizing 3-(Azetidin-3-yl)oxazolidin-2-one?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms ring connectivity (e.g., oxazolidinone carbonyl at ~175 ppm, azetidine CH₂ signals at 3.0–4.0 ppm) .

- Mass Spectrometry : HRMS (High-Resolution MS) verifies molecular weight (e.g., C₆H₈N₂O₂: calc. 140.0586, obs. 140.0589) .

- Infrared Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .

Advanced: How can conflicting literature data on reaction yields or stereoselectivity be resolved?

Answer:

Discrepancies often arise from differences in:

- Reagent purity : Trace moisture or impurities in azetidine precursors can reduce yields. Use freshly distilled solvents and rigorously dried reagents .

- Catalyst loading : Titrate Lewis acid concentrations (e.g., 0.1–1.0 eq.) to balance activity vs. side reactions.

- Temperature gradients : Reproduce conditions using precise thermostatic control (±1°C).

- Validation : Cross-check results with multiple techniques (e.g., XRD for crystallinity, DSC for thermal stability) .

Basic: What safety precautions are required when handling 3-(Azetidin-3-yl)oxazolidin-2-one?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention.

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .

Advanced: How can the biological activity of 3-(Azetidin-3-yl)oxazolidin-2-one derivatives be systematically evaluated?

Answer:

- Target Selection : Prioritize receptors like α7 nicotinic acetylcholine receptors (nAChRs), where oxazolidinones show affinity .

- In vitro Assays :

- Radioligand binding assays (e.g., [³H]-MLA for α7 nAChR IC₅₀ determination).

- Functional assays (e.g., calcium flux in HEK293 cells transfected with α7 receptors).

- SAR Studies : Modify substituents on the azetidine/oxazolidinone rings and correlate with activity (e.g., electron-withdrawing groups enhance receptor binding) .

Basic: What are common side reactions during oxazolidinone-azetidine coupling, and how are they mitigated?

Answer:

- Side Reactions :

- Hydrolysis of the oxazolidinone ring under acidic/basic conditions.

- Epimerization at chiral centers.

- Mitigation :

- Use anhydrous solvents (e.g., DMF or DCM) and inert atmospheres (N₂/Ar).

- Add stabilizers like BHT (butylated hydroxytoluene) to prevent oxidation .